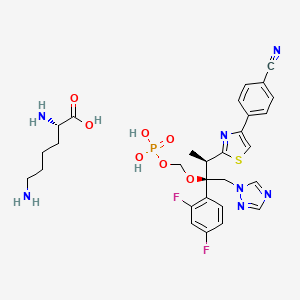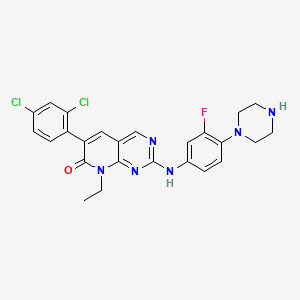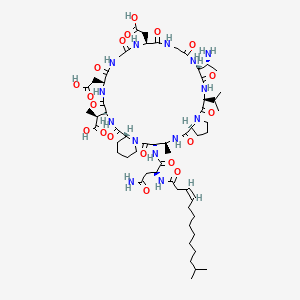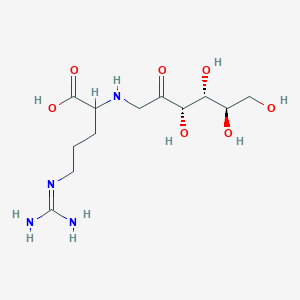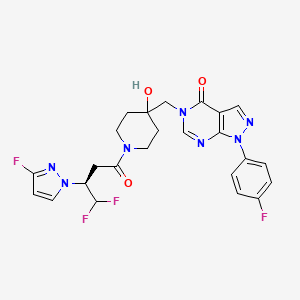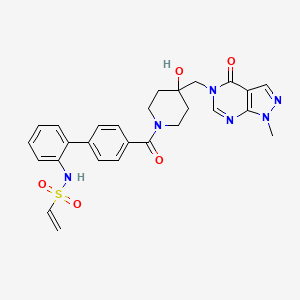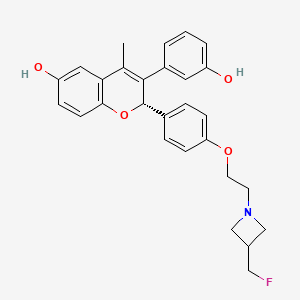
GDC-0927
Vue d'ensemble
Description
GDC-0927 est un dégradeur sélectif des récepteurs aux œstrogènes, novateur, puissant, non stéroïdien, biodisponible par voie orale. Il est conçu pour inhiber à la fois la signalisation des récepteurs aux œstrogènes dépendante des ligands et indépendante des ligands. Ce composé a montré des résultats prometteurs dans l'induction de la régression tumorale dans les modèles de xénogreffe de cancer du sein positif aux récepteurs aux œstrogènes .
Applications De Recherche Scientifique
GDC-0927 has several scientific research applications, including:
Chemistry: Used as a model compound to study estrogen receptor signaling pathways.
Biology: Investigated for its effects on cellular processes and protein interactions.
Medicine: Explored as a potential therapeutic agent for estrogen receptor-positive breast cancer.
Industry: Utilized in the development of new drugs targeting estrogen receptors
Mécanisme D'action
Target of Action
GDC-0927, also known as (S)-2-(4-(2-(3-(fluoromethyl)azetidin-1-yl)ethoxy)phenyl)-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol, primarily targets the Estrogen Receptor (ER) . The ER is a major promoter of pro-oncogenic signaling pathways that drive breast cancer growth . Approximately 70% of newly identified breast cancer patients are ER-positive .
Mode of Action
this compound is a novel, potent, nonsteroidal, orally bioavailable, selective estrogen receptor degrader (SERD) that induces tumor regression in ER-positive breast cancer xenograft models . It works by immobilizing the ER, fully antagonizing its response to estrogen, and inducing its proteasomal degradation . This means it inhibits both ligand-dependent and ligand-independent ER-mediated signaling .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ER signaling pathway. By degrading the ER, this compound disrupts the normal signaling pathway, leading to a reduction in the growth and proliferation of ER-positive breast cancer cells .
Pharmacokinetics
this compound has predictable pharmacokinetics supporting once-daily dosing . Following dosing, approximately 1.6-fold accumulation was observed, consistent with the observed half-life and dosing frequency . This suggests that this compound has good bioavailability.
Result of Action
The molecular effect of this compound is the degradation of the ER, leading to a reduction in ER-mediated signaling . On a cellular level, this results in the regression of ER-positive breast cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain mutations in the ER (ESR1 mutations) can affect the efficacy of this compound . This compound has shown evidence of antitumor activity in heavily pretreated patients with advanced/metastatic er-positive/her2-negative breast cancer with and without esr1 mutations .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
GDC-0927 a un noyau de chromène avec une chaîne latérale azétidine. La synthèse implique plusieurs étapes, y compris la formation du noyau de chromène et la fixation de la chaîne latérale azétidine. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de réactifs sous des températures et des atmosphères contrôlées .
Méthodes de production industrielle
La production industrielle de this compound implique la mise à l'échelle des voies de synthèse utilisées en laboratoire. Cela comprend l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Le processus peut impliquer l'utilisation de réacteurs à grande échelle, de systèmes de purification et de mesures de contrôle de la qualité pour répondre aux normes industrielles .
Analyse Des Réactions Chimiques
Types de réactions
GDC-0927 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les réactions sont généralement effectuées sous des températures et des atmosphères contrôlées pour garantir le résultat souhaité .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut entraîner la formation de dérivés hydroxylés, tandis que la réduction peut produire des produits déhydroxylés .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les voies de signalisation des récepteurs aux œstrogènes.
Biologie : Enquête sur ses effets sur les processus cellulaires et les interactions protéiques.
Médecine : Exploré comme agent thérapeutique potentiel pour le cancer du sein positif aux récepteurs aux œstrogènes.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs aux œstrogènes
Mécanisme d'action
This compound exerce ses effets en se liant au récepteur aux œstrogènes et en favorisant sa dégradation. Cela inhibe la signalisation des récepteurs aux œstrogènes, qui est cruciale pour la croissance et la survie des cellules cancéreuses du sein positives aux récepteurs aux œstrogènes. Les cibles moléculaires comprennent le récepteur aux œstrogènes lui-même, et les voies impliquées sont celles liées à la signalisation des récepteurs aux œstrogènes .
Comparaison Avec Des Composés Similaires
Composés similaires
Fulvestrant : Un autre dégradeur sélectif des récepteurs aux œstrogènes utilisé dans le traitement du cancer du sein positif aux récepteurs aux œstrogènes.
Tamoxifène : Un modulateur sélectif des récepteurs aux œstrogènes qui bloque la signalisation des récepteurs aux œstrogènes.
GDC-0810 : Un composé similaire à GDC-0927, conçu pour inhiber la signalisation des récepteurs aux œstrogènes.
Unicité
This compound est unique dans sa capacité à inhiber à la fois la signalisation des récepteurs aux œstrogènes dépendante des ligands et indépendante des ligands. Cela en fait un candidat prometteur pour le traitement du cancer du sein positif aux récepteurs aux œstrogènes, en particulier dans les cas où d'autres traitements ont échoué .
Propriétés
IUPAC Name |
(2S)-2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FNO4/c1-18-25-14-23(32)7-10-26(25)34-28(27(18)21-3-2-4-22(31)13-21)20-5-8-24(9-6-20)33-12-11-30-16-19(15-29)17-30/h2-10,13-14,19,28,31-32H,11-12,15-17H2,1H3/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAAPZIFCQQQKX-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2100830-77-9 | |
| Record name | GDC-0927 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2100830779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GDC-0927 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14934 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GDC-0927 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST9B0EMC0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;2,6-diaminohexanoic acid;ethanol](/img/structure/B607541.png)
